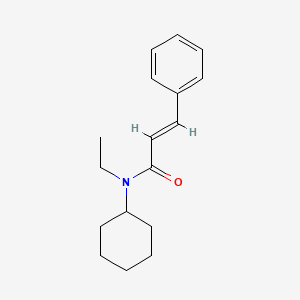

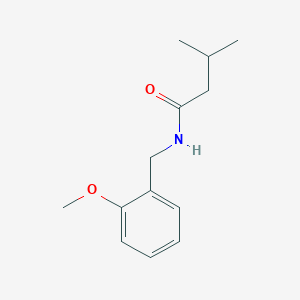

![molecular formula C17H22N2O2 B5886657 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives involves several strategies, including the Newman–Kwart rearrangement, which has proven useful for synthesizing quinolin-6-ylthioacetamides and quinolin-6-ylpropanamides from available quinolinol building blocks (Kessabi, F. M., Quaranta, L., Beaudegnies, R., & Lamberth, C., 2016). Another synthesis approach involved the condensation of methyl 2-(quinolin-8-yloxy) acetate with hydrazine hydrate to afford various derivatives, showcasing the versatility in functionalizing the quinoline core (Saeed, A., Abbas, N., Ibrar, A., & Bolte, M., 2014).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, with modifications leading to various bioactive compounds. The structure-activity relationship studies often involve modifications at different positions of the quinoline core to explore their impact on biological activity and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization of these molecules (El Rayes, S. M., Aboelmagd, A., Gomaa, M., Ali, I., Fathalla, W., Pottoo, F., & Khan, F., 2019).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including cycloaromatization, which is pivotal in generating reactive intermediates for further chemical transformations. These reactions facilitate the synthesis of complex heterocyclic compounds, demonstrating the quinoline scaffold's reactivity and versatility (Li, H., Yang, H., Petersen, J. L., & Wang, K. K., 2004).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications and for understanding its behavior in different environments. Studies on 8-hydroxyquinoline derivatives have revealed insights into their hydrogen bonding and intermolecular interactions, stabilizing their structures and affecting their physical characteristics (Zeng, H., Wang, T., Xu, D., Cai, Y., & Chen, D.-f., 2007).

Wirkmechanismus

Target of Action

It is known that 2-methyl-8-quinolinol, a related compound, shows fungicidal property . It can also undergo complexation with transition metal complexes .

Mode of Action

Quinoline derivatives have been studied for their inhibitory effects on enoyl acp-reductase , an enzyme involved in bacterial fatty acid biosynthesis. This suggests that the compound might interact with similar targets, leading to changes in cellular processes.

Biochemical Pathways

Based on the potential inhibition of enoyl acp-reductase , it can be inferred that the compound may affect fatty acid biosynthesis in bacteria.

Result of Action

Related quinoline derivatives have shown antibacterial and antitubercular activities , suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-5-15(20)19(11(2)3)10-14-9-13-8-6-7-12(4)16(13)18-17(14)21/h6-9,11H,5,10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCADMGYPMTLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)

![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)